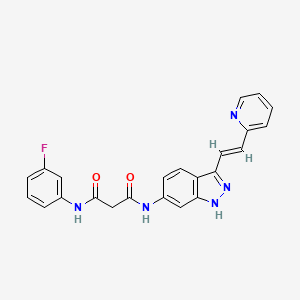
Chmfl-kit-033
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHMFL-KIT-033 is a potent and selective inhibitor of the c-KIT T670I mutant, which is primarily used for the treatment of gastrointestinal stromal tumors (GISTs). This compound has shown significant efficacy in inhibiting the c-KIT T670I mutant with an IC50 value of 0.045 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHMFL-KIT-033 involves the combination of pharmacophore fragments to create a novel inhibitor. The key steps include the formation of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: CHMFL-KIT-033 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl groups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and bases to facilitate the substitution reactions .
Major Products Formed: The major product formed from the reactions involving this compound is the selective inhibitor itself, which is used for further biological and pharmacological studies .
Scientific Research Applications
CHMFL-KIT-033 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the c-KIT T670I mutant and its role in gastrointestinal stromal tumors .
Mechanism of Action
CHMFL-KIT-033 exerts its effects by selectively inhibiting the c-KIT T670I mutant. The compound binds to the ATP-binding site of the c-KIT kinase, preventing its activation and subsequent signaling pathways that lead to tumor growth and proliferation . This selective inhibition allows for targeted therapy with minimal effects on the wild-type c-KIT, which is important for normal physiological functions .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to CHMFL-KIT-033 include imatinib, sunitinib, and regorafenib, which are also used as kinase inhibitors for the treatment of various cancers .
Uniqueness: What sets this compound apart from these similar compounds is its high selectivity for the c-KIT T670I mutant. While other inhibitors may target multiple kinases, this compound specifically inhibits the mutant form of c-KIT, providing a more targeted approach with potentially fewer side effects .
Properties
Molecular Formula |
C23H18FN5O2 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N'-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]propanediamide |
InChI |
InChI=1S/C23H18FN5O2/c24-15-4-3-6-17(12-15)26-22(30)14-23(31)27-18-7-9-19-20(28-29-21(19)13-18)10-8-16-5-1-2-11-25-16/h1-13H,14H2,(H,26,30)(H,27,31)(H,28,29)/b10-8+ |
InChI Key |
OLZDZYHEIBZXCI-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



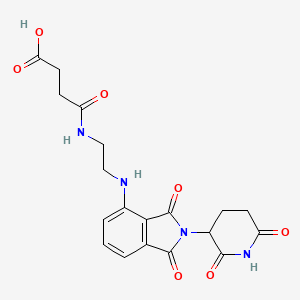
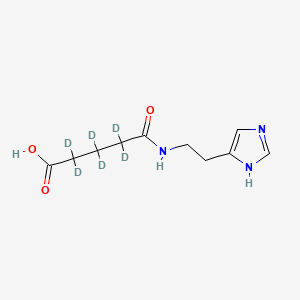

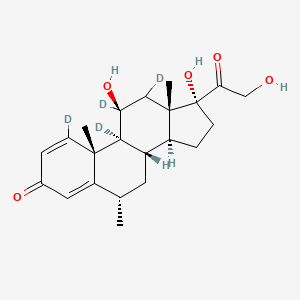
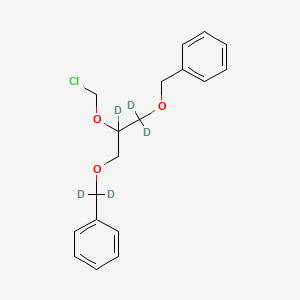

![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
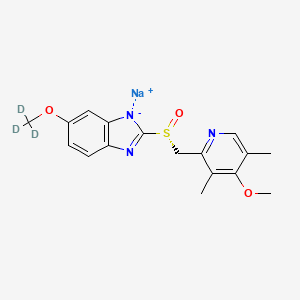
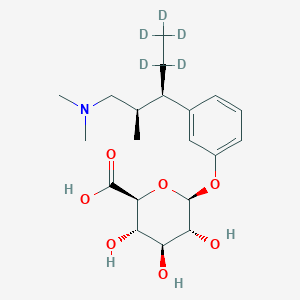
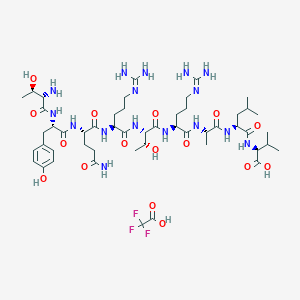

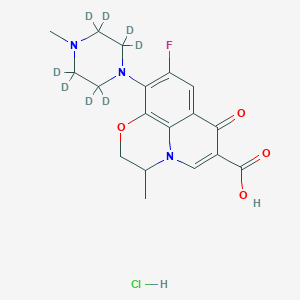
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
